molecular formula C17H22O2S B14388984 Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-75-0

Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate

Cat. No.: B14388984
CAS No.: 88354-75-0
M. Wt: 290.4 g/mol
InChI Key: ZQIQYWCPAWTMQH-UHFFFAOYSA-N
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Description

Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenylsulfanyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the phenylsulfanyl group. One common method involves the use of a cyclohexanone derivative, which undergoes a series of reactions including alkylation, sulfonation, and esterification to yield the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or Grignard reagents are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the activity of these targets by forming reversible or irreversible bonds, leading to changes in their function. The cyclohexyl ring and ethyl acetate moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]propanoate
  • Methyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
  • Ethyl [3-methylidene-4-(phenylsulfanyl)cyclopentyl]acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88354-75-0

Molecular Formula

C17H22O2S

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 2-(3-methylidene-4-phenylsulfanylcyclohexyl)acetate

InChI

InChI=1S/C17H22O2S/c1-3-19-17(18)12-14-9-10-16(13(2)11-14)20-15-7-5-4-6-8-15/h4-8,14,16H,2-3,9-12H2,1H3

InChI Key

ZQIQYWCPAWTMQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(C(=C)C1)SC2=CC=CC=C2

Origin of Product

United States

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